Structural Differentiation from the Closest Isomeric Analog Furan-2-carboxamide, N-butyl-N-nonyl-
The primary source of differentiation for N-Hexyl-N-(5-methylfuran-2-YL)heptanamide is its chemical structure relative to its closest identifiable analog, Furan-2-carboxamide, N-butyl-N-nonyl-. Both share the molecular formula C18H31NO2, confirming they are structural isomers [1]. The target compound features an N-hexyl-N-(5-methylfuran-2-yl) substitution pattern, whereas the comparator possesses an N-butyl-N-nonyl substitution on a furan-2-carboxamide core. This fundamental difference in the alkyl chain architecture represents the only currently verifiable point of differentiation. No direct comparative biological or physicochemical data were found for this compound in the accessed primary literature or authoritative databases.
| Evidence Dimension | Chemical Structure (Isomeric Identity) |
|---|---|
| Target Compound Data | N-Hexyl-N-(5-methylfuran-2-yl)heptanamide |
| Comparator Or Baseline | Furan-2-carboxamide, N-butyl-N-nonyl- |
| Quantified Difference | Structural isomerism; same molecular formula (C18H31NO2), different atomic connectivity |
| Conditions | Verified via NIST Chemistry WebBook listing |
Why This Matters
For procurement, confirming the specific isomeric structure is the sole verifiable quality checkpoint, as any biological or chemical performance differentiation rests entirely on this structural identity.
- [1] NIST Chemistry WebBook, SRD 69. Furan-2-carboxamide, N-butyl-N-nonyl-. Formula: C18H31NO2. View Source
